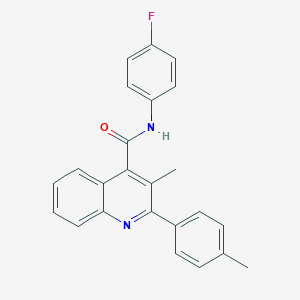![molecular formula C27H25N3O4S B335553 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335553.png)
3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thienyl ring, and a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thienyl and dibenzo[b,e][1,4]diazepin-1-one intermediates separately, followed by their coupling under specific conditions.
Synthesis of Thienyl Intermediate: The thienyl intermediate can be synthesized via the nitration of thiophene, followed by functional group modifications to introduce the nitro group at the desired position.
Synthesis of Dibenzo[b,e][1,4]diazepin-1-one Intermediate: This intermediate can be prepared through a series of cyclization reactions starting from appropriate benzene derivatives.
Coupling Reaction: The final step involves coupling the thienyl and dibenzo[b,e][1,4]diazepin-1-one intermediates under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the thienyl ring could yield various substituted thienyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As a complex molecule with multiple functional groups, it can serve as a building block for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE would depend on its specific application. In medicinal chemistry, for example, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and thienyl ring could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Thiophenes: Compounds with a thiophene ring, known for their applications in medicinal chemistry and materials science.
Benzodiazepines: Compounds with a benzodiazepine core, widely used in the treatment of neurological disorders.
Uniqueness
What sets 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart is the combination of these structural motifs in a single molecule, potentially offering a unique set of properties and applications that are not found in simpler analogs.
Properties
Molecular Formula |
C27H25N3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
9,9-dimethyl-6-(5-nitrothiophen-2-yl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25N3O4S/c1-27(2)15-19-25(21(31)16-27)26(22-12-13-24(35-22)30(33)34)29(20-11-7-6-10-18(20)28-19)23(32)14-17-8-4-3-5-9-17/h3-13,26,28H,14-16H2,1-2H3 |
InChI Key |
XONRYUBXODFUQR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)hexanamide](/img/structure/B335470.png)

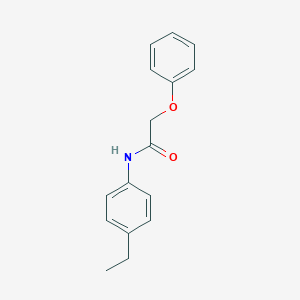
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B335475.png)
![2-(4-bromophenyl)-N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B335476.png)
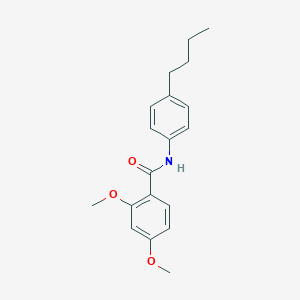
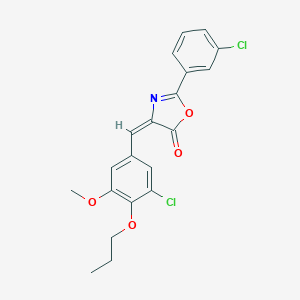
![Ethyl 6-tert-butyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335480.png)

![methyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B335485.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B335487.png)
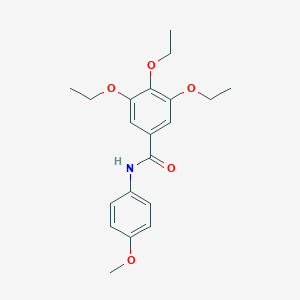
![propyl 2-(cinnamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335490.png)
